Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester
Description
Historical Evolution of Heterocyclic Compound Development
The exploration of heterocyclic compounds began in the early 19th century, with seminal contributions such as Brugnatelli’s isolation of alloxan from uric acid in 1818 and Dobereiner’s synthesis of furfural in 1832. These discoveries laid the groundwork for understanding the reactivity and stability of cyclic systems containing heteroatoms. By the mid-20th century, heterocycles dominated pharmaceutical research, constituting 59% of U.S. FDA-approved drugs. The imidazo[1,5-a]pyrazine motif represents a specialized subclass within this broader landscape, characterized by fused nitrogen-containing rings that enhance binding affinity and metabolic resistance.
Key milestones in heterocyclic chemistry include:
- Three-membered rings : Early studies on aziridines and oxiranes revealed strain-dependent reactivity, enabling epoxide-based prodrug strategies.
- Five-membered systems : The discovery of pyrrole, thiophene, and imidazole derivatives expanded applications in enzymology and receptor targeting.
- Fused aromatic systems : Benzannulation techniques, such as those used to create quinoline and benzofuran, inspired analogous approaches for imidazo[1,5-a]pyrazine functionalization.
The table below summarizes critical heterocyclic milestones relevant to imidazo[1,5-a]pyrazine development:
| Era | Advancement | Impact on Imidazo[1,5-a]pyrazine Research |
|---|---|---|
| 19th C. | Isolation of alloxan, furfural synthesis | Established foundational heterocyclic reactivity |
| 1950s | Rise of azole-based antibiotics | Highlighted nitrogen heterocycles' bioactivity |
| 1980s | Solid-phase synthesis of purine analogs | Enabled modular imidazopyrazine derivatization |
| 2000s | Transition-metal-catalyzed annulation methods | Improved access to fused polycyclic systems |
Properties
CAS No. |
7542-46-3 |
|---|---|
Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl]benzoate |
InChI |
InChI=1S/C19H23N5O4/c1-2-28-18(26)12-3-5-13(6-4-12)24-11-14-9-20-7-8-23(14)17(24)15-10-21-19(27)22-16(15)25/h3-6,10,14,17,20H,2,7-9,11H2,1H3,(H2,21,22,25,27) |
InChI Key |
TYYHKCWDXHSXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2C4=CNC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Detailed Reaction Conditions
Cyclization : Typical cyclization to form the imidazo[1,5-a]pyrazine ring involves heating diamine precursors with diketones in polar solvents such as ethanol or acetonitrile, often under reflux conditions. Acidic catalysts like acetic acid or Lewis acids may be used to facilitate ring closure.
Pyrimidine Substitution : The tetrahydro-pyrimidine moiety is introduced via nucleophilic substitution or condensation with a suitable pyrimidine precursor bearing reactive carbonyl groups. Reaction temperatures are maintained between 50-100°C to avoid decomposition of sensitive dioxo groups.
Benzoic Acid Attachment : The benzoic acid group is introduced either by direct substitution on the heterocyclic ring or by coupling reactions using activated benzoic acid derivatives (e.g., acid chlorides or anhydrides). Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly employed to facilitate amide or ester bond formation.
Esterification : The final esterification step involves reacting the benzoic acid derivative with ethanol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts. Alternatively, carbodiimide-mediated esterification can be employed to improve yield and reduce side reactions.
Representative Experimental Protocol (Literature-Based)
| Reagent/Material | Quantity/Concentration | Conditions | Purpose |
|---|---|---|---|
| Diamine precursor | 1 equivalent | Dissolved in ethanol | Starting material for cyclization |
| Diketone precursor | 1 equivalent | Reflux with diamine for 4-6 h | Formation of imidazo[1,5-a]pyrazine core |
| Tetrahydro-2,4-dioxo-pyrimidine derivative | 1.1 equivalents | Stirring at 70°C for 3-5 h | Introduction of pyrimidinyl substituent |
| 4-Benzoic acid derivative (activated) | 1 equivalent | Room temp, 12 h, with DCC | Coupling to heterocyclic system |
| Ethanol | Excess | Reflux with acid catalyst, 6 h | Esterification to form ethyl ester |
Research Findings and Data Integration
Physicochemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4 |
| Molecular Weight | 385.417 g/mol |
| Density | 1.41 g/cm³ |
| LogP (Partition Coefficient) | 1.1888 |
| Polar Surface Area (PSA) | 111.05 Ų |
| Index of Refraction | 1.664 |
These properties influence solubility, reaction medium choice, and purification techniques during synthesis.
Purification and Characterization
- Purification is typically achieved by recrystallization from ethanol or ethyl acetate or by chromatographic methods such as silica gel column chromatography.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of characteristic functional groups such as the ester carbonyl, pyrimidine dioxo groups, and the fused heterocyclic system.
Challenges in Preparation
- Maintaining the integrity of the dioxo-pyrimidine moiety during synthesis requires mild reaction conditions.
- Selective substitution on the imidazo[1,5-a]pyrazine ring demands precise control of stoichiometry and temperature.
- Esterification must avoid hydrolysis or transesterification side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Methodology/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Core ring formation | Cyclization | Diamine + diketone, acid/base catalyst | Reflux in ethanol, 4-6 h | Formation of fused hexahydro-imidazo-pyrazine |
| Pyrimidine moiety introduction | Condensation/Nucleophilic substitution | Tetrahydro-dioxo-pyrimidine derivative | 50-100°C, 3-5 h | Sensitive to temperature, preserves dioxo groups |
| Benzoic acid attachment | Coupling (DCC/EDC mediated) | Activated benzoic acid derivative | Room temp, 12 h | Efficient attachment to heterocycle |
| Esterification | Acid-catalyzed esterification or carbodiimide-mediated | Ethanol, H2SO4 or DCC | Reflux or room temp, 6 h | Formation of ethyl ester, avoid hydrolysis |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally analogous to Compound A, enabling comparative analysis of synthesis, properties, and applications:
Methyl (Z)-2-(4-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (Compound 5k)
- Molecular Formula : C₂₅H₁₉ClN₄O₃
- Melting Point : >300°C
- Key Properties :
- Synthesis : Prepared via one-pot condensation under mild conditions, avoiding metal catalysts .
- Comparison: Unlike Compound A, Compound 5k lacks the hexahydroimidazo-pyrazine core but shares the benzoimidazo-pyrimidine scaffold.
Benzoic acid, 4-[(2-pyrazinylmethyl)[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]amino]-, ethyl ester (Compound B)
Benzo[4,5]imidazo[1,2-a]pyrimidines (General Class)
- Synthesis : Metal-free, one-pot reactions using [(4-SO₃H)BMIM]HSO₄ ionic liquid (yields: 85–92%) .
- Advantages :
- Comparison : While Compound A’s synthesis method is unspecified, these protocols highlight the feasibility of eco-friendly routes for similar heterocycles .
Table 2: Spectroscopic Data Comparison
Research Findings and Implications
Synthetic Efficiency : Compound A’s analogs, such as benzoimidazo-pyrimidines, achieve high yields (85–92%) under green conditions, suggesting that similar protocols could be adapted for Compound A .
Structural Flexibility : The ethyl benzoate group in Compound A and its analogs enhances membrane permeability, a critical factor for oral bioavailability .
Biological Activity
Benzoic acid derivatives are a significant class of compounds known for their diverse biological activities. The specific compound of interest, benzoic acid, 4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3H)-yl]-,ethyl ester (CAS Number: 7542-46-3), exhibits various pharmacological properties due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H23N5O4
- Molecular Weight : 385.417 g/mol
- Density : 1.41 g/cm³
- LogP : 1.1888
The biological activity of this benzoic acid derivative can be attributed to several mechanisms:
- Anti-inflammatory Properties : Research indicates that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-17. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the benzoic acid moiety is essential for this activity due to its ability to disrupt microbial cell membranes.
- Cytotoxic Effects : The compound may exhibit cytotoxicity towards cancer cells by inducing apoptosis through mitochondrial pathways. This is particularly relevant in the context of developing anticancer agents.
In Vitro Studies
A study published in 2023 evaluated several newly synthesized benzoic acid derivatives for their effects on peripheral blood mononuclear cells (PBMCs). The results showed that these compounds significantly reduced IL-15 dependent PBMC proliferation and cytokine secretion .
Case Study: Hepatoprotective Activity
In a related study involving compounds with similar structures, hepatoprotective effects were noted against carbon tetrachloride-induced liver damage. Parameters such as serum transaminases and bilirubin levels were significantly improved upon treatment with these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis (retention time shifts) or oxidation of the imidazo-pyrazine ring (mass changes +16 Da for hydroxylation). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
